Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Description
This compound is a complex indole alkaloid derivative with a polycyclic framework. Its structure includes an ethyl ester group at position 12 and a stereospecific ethyl substituent at the 13a position in the R configuration. The molecular formula is C23H28N2O3, and it is closely related to Vinpocetine, a nootropic agent used to enhance cerebral blood flow . The compound’s synthesis likely involves cyclization and esterification steps, as seen in related Vinca alkaloid derivatives .
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl (15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,16,18H,3-4,7,10-14H2,1-2H3/t16?,18?,22-/m1/s1 |
InChI Key |
TZSGGKONUUEADB-CWZMJNCASA-N |
Isomeric SMILES |
CC[C@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC |
Canonical SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Apovincaminate involves multiple steps, starting from simpler organic compounds. The process typically includes:
Formation of the Indole Ring: This step involves the cyclization of a precursor molecule to form the indole ring structure.
Addition of the Pyrido Ring: The pyrido ring is then added through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl Apovincaminate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl Apovincaminate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl Apovincaminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl Apovincaminate involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in cellular signaling.
Pathways Involved: It modulates pathways related to neuroprotection, cognitive function, and cellular metabolism.
Comparison with Similar Compounds
Apovincamine (Methyl Ester Analog)
- Structure : Methyl(13aS,13bS)-13a-ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate.
- Key Differences :
- Physical Properties: Limited solubility in polar solvents due to rigid polycyclic structure, similar to the ethyl analog .
Vinpocetine (Ethyl Ester with Hydroxyl Group)
- Structure : Ethyl(13aS,13bS)-13a-ethyl-12-hydroxy-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate.
- Key Differences: Substituent: Hydroxyl group at position 12 (vs. Bioactivity: Vinpocetine’s hydroxyl group enhances solubility and pharmacokinetics, improving blood-brain barrier penetration .
- Synthesis : Requires oxidation steps to introduce the hydroxyl group .
Chlorinated and Methoxylated Derivatives (6b and 6c from )
- 6b (Chlorinated): Structure: 3-Chloro-6H,13H-pyrido-pyrrolo-pyrazino-indole-dione. Properties: Higher melting point (306.3–306.7°C) due to halogen-induced rigidity; reduced solubility in organic solvents .
- 6c (Methoxylated) :
Structural and Functional Comparison Table
Pharmacological Implications
Modifications such as halogenation () or aryl substitutions () could tune bioactivity toward antimicrobial or anticancer targets .
Biological Activity
Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate (CAS Number: 42971-12-0) is a complex organic compound with notable biological activity. This compound belongs to a class of indole alkaloids and has been investigated for its potential therapeutic effects.
- Molecular Formula : C22H28N2O2
- Molecular Weight : 352.47 g/mol
- Purity : ≥ 98%
Pharmacological Potential
Research indicates that compounds similar to Ethyl(13aR)-13a-ethyl have been associated with various pharmacological activities. These include:
- Antidiabetic Effects : Some studies have highlighted the potential of related compounds in inhibiting enzymes such as DPP-IV and BACE1, which are crucial in glucose metabolism and Alzheimer's disease respectively .
- Antimicrobial Activity : Alkaloids derived from indole structures have shown promise against various bacterial strains. For instance, related compounds have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli in laboratory settings .
Antidiabetic Activity
A study assessing the antidiabetic potential of indole alkaloids reported that certain fractions derived from these compounds exhibited dose-dependent inhibition of DPP-IV and α-glucosidase enzymes. The IC50 values for the most active fractions were calculated and presented in a comparative table:
| Fraction | DPP-IV Inhibition (%) | α-Glucosidase Inhibition (%) | IC50 (DPP-IV) | IC50 (α-Glucosidase) |
|---|---|---|---|---|
| S4c | 75.4 | 39.2 | 25 µg/ml | 30 µg/ml |
| V4 | 68.3 | 36.7 | 30 µg/ml | 35 µg/ml |
These findings suggest that Ethyl(13aR)-13a-ethyl may contribute to lowering blood sugar levels through enzyme inhibition.
Antimicrobial Activity
In another study focusing on antimicrobial properties, various derivatives of indole alkaloids were tested against S. aureus and E. coli. The results indicated that certain compounds exhibited significant antibacterial activity with inhibition zones measured as follows:
| Compound | Inhibition Zone (mm) |
|---|---|
| Harmane | S. aureus: 4.36 |
| E. coli: 8.46 |
These results underscore the potential of Ethyl(13aR)-13a-ethyl as a candidate for further development into antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
